4-Chloro-2-cyclopropyl-7-fluoroquinazoline
Description
Significance of Quinazoline (B50416) Heterocycles in Medicinal Chemistry Research
The quinazoline nucleus is a fundamental structural motif found in numerous biologically active compounds. ambeed.comgoogle.comnih.gov Its prevalence in medicinal chemistry stems from its ability to serve as a versatile template for the development of agents with a broad spectrum of pharmacological activities. ambeed.comgoogle.comnih.gov Researchers have successfully synthesized and evaluated a vast library of quinazoline derivatives, revealing their potential as anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive agents. ambeed.comgoogle.comnih.gov This wide range of biological activities has cemented the quinazoline scaffold as a critical component in the design of new therapeutic molecules. ambeed.comgoogle.comnih.gov
The planarity of the quinazoline ring system allows for effective π-π stacking interactions with biological macromolecules, while the nitrogen atoms can act as hydrogen bond acceptors, contributing to strong and specific binding to target proteins. Furthermore, the various positions on the quinazoline ring can be readily substituted, allowing for the fine-tuning of physicochemical properties and biological activity. This inherent "drug-like" character of the quinazoline core continues to make it a highly attractive starting point for academic and industrial research programs aimed at discovering new medicines.
Overview of Structurally Diverse Quinazoline Derivatives with Reported Biological Activities
The structural diversity of quinazoline derivatives is vast, with modifications at various positions of the heterocyclic core leading to a wide array of biological effects. For instance, the substitution at the 2- and 4-positions has been a particularly fruitful area of investigation. The 4-aminoquinazoline core is famously found in several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, which are inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Beyond oncology, other quinazoline derivatives have shown promise in different therapeutic areas. For example, prazosin (B1663645) is an alpha-1 adrenergic receptor antagonist used to treat high blood pressure. The diversity of biological activities is a direct consequence of the different functional groups that can be appended to the quinazoline scaffold, which in turn dictates the compound's interaction with specific biological targets. This structural and functional diversity underscores the importance of the quinazoline nucleus as a privileged scaffold in drug discovery.
Table 1: Examples of Biologically Active Quinazoline Derivatives
| Compound Name | Substitution Pattern | Reported Biological Activity |
|---|---|---|
| Gefitinib | 4-Anilinoquinazoline | Anticancer (EGFR inhibitor) |
| Erlotinib | 4-Anilinoquinazoline | Anticancer (EGFR inhibitor) |
| Prazosin | 2-Substituted-4-aminoquinazoline | Antihypertensive (α1-blocker) |
| Afloqualone | 2-Methyl-3-aryl-4(3H)-quinazolinone | Muscle relaxant |
Rationale for Investigating Halogenated and Cyclopropyl-Substituted Quinazolines in Academic Contexts
The specific substitutions present in 4-Chloro-2-cyclopropyl-7-fluoroquinazoline—a chlorine atom at position 4, a cyclopropyl (B3062369) group at position 2, and a fluorine atom at position 7—are not arbitrary. Each of these groups is incorporated based on established principles in medicinal chemistry to potentially enhance the compound's properties as a drug candidate or a research tool.
Cyclopropyl Group: The cyclopropyl moiety is a small, rigid, and lipophilic group that has gained significant popularity in medicinal chemistry. Its incorporation at the 2-position of the quinazoline ring can confer several advantages. The strained three-membered ring can introduce a degree of conformational constraint, which can lead to more selective binding to a target protein. Furthermore, the cyclopropyl group can act as a "metabolic shield," protecting adjacent parts of the molecule from enzymatic degradation and thereby increasing the compound's half-life. It can also serve as a bioisostere for other groups, such as a vinyl or isopropyl group, while offering a unique spatial and electronic profile.
The combination of these specific substituents in this compound makes it a molecule of interest for academic research, not necessarily as an end-product with a defined biological activity, but as a versatile building block for the synthesis of more complex and potentially bioactive molecules. Its structure represents a convergence of rational design principles aimed at optimizing the drug-like properties of the quinazoline scaffold.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-7-fluoroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-10-8-4-3-7(13)5-9(8)14-11(15-10)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIMXGTTWJLAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3)F)C(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 4 Chloro 2 Cyclopropyl 7 Fluoroquinazoline
Nucleophilic Substitution Reactions at the C-4 Chloro Position
The C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is attributed to the electron-withdrawing effect of the ring nitrogens, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. The chlorine atom at the C-4 position is an excellent leaving group, facilitating its displacement by a variety of nucleophiles.
Amination Reactions
The displacement of the C-4 chloro group by amines is a widely employed strategy for the synthesis of 4-aminoquinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer and antiviral activities. researchgate.netthieme-connect.com The reaction of 4-Chloro-2-cyclopropyl-7-fluoroquinazoline with various primary and secondary amines is expected to proceed readily to yield the corresponding 4-amino-2-cyclopropyl-7-fluoroquinazolines. These reactions are typically carried out in a suitable solvent, such as ethanol or isopropanol, and may be facilitated by the addition of a base to neutralize the hydrogen chloride generated.
The general reaction scheme for the amination of this compound is as follows:
Interactive Data Table: Examples of Amination Reactions on Chloroquinazolines
| Nucleophile (Amine) | Product | Reaction Conditions |
|---|---|---|
| Ammonia | 4-Amino-2-cyclopropyl-7-fluoroquinazoline | Alcoholic ammonia, sealed tube, heat |
| Methylamine | 4-(Methylamino)-2-cyclopropyl-7-fluoroquinazoline | Methylamine in ethanol, reflux |
| Aniline | 4-(Phenylamino)-2-cyclopropyl-7-fluoroquinazoline | Aniline, isopropanol, reflux |
| Morpholine | 4-(Morpholin-4-yl)-2-cyclopropyl-7-fluoroquinazoline | Morpholine, DMF, heat |
Exploration of Other Nucleophilic Displacements
Beyond amination, the C-4 chloro substituent can be displaced by a range of other nucleophiles, including alkoxides, thiolates, and azide ions. These reactions provide access to a diverse set of 4-substituted quinazoline derivatives with potentially unique biological activities.
Alkoxylation: The reaction with alkoxides, such as sodium methoxide or sodium ethoxide, in the corresponding alcohol as a solvent, yields 4-alkoxy-2-cyclopropyl-7-fluoroquinazolines. nih.govnih.gov These derivatives are of interest as they can serve as intermediates for further functionalization or may possess biological activity themselves.
Thiolation: Thiolates, generated from thiols and a base, can also displace the C-4 chloride to form 4-(alkylthio)- or 4-(arylthio)-2-cyclopropyl-7-fluoroquinazolines. nih.govnih.gov These sulfur-containing analogs are valuable for structure-activity relationship studies.
Azidation: The introduction of an azide group at the C-4 position can be achieved by reacting with sodium azide in a polar aprotic solvent like DMF. researchgate.net The resulting 4-azidoquinazoline can be a precursor for the synthesis of triazoles or can be reduced to the corresponding 4-aminoquinazoline.
Interactive Data Table: Examples of Other Nucleophilic Displacements
| Nucleophile | Reagent | Product |
|---|---|---|
| Methoxide | Sodium methoxide | 4-Methoxy-2-cyclopropyl-7-fluoroquinazoline |
| Ethanethiolate | Sodium ethanethiolate | 4-(Ethylthio)-2-cyclopropyl-7-fluoroquinazoline |
| Azide | Sodium azide | 4-Azido-2-cyclopropyl-7-fluoroquinazoline |
Transformations Involving the Cyclopropyl (B3062369) Substituent at C-2
The cyclopropyl group at the C-2 position is generally stable under many reaction conditions. However, under specific and often harsh conditions, such as strong acid or catalytic hydrogenation, the cyclopropyl ring can undergo ring-opening reactions. These transformations could lead to the formation of propyl or propenyl substituted quinazolines. The specific conditions required for such transformations would need to be carefully explored to avoid undesired reactions at other positions of the quinazoline ring. Research into the specific reactivity of the C-2 cyclopropyl group on this particular quinazoline scaffold is an area for further investigation.
Advanced Spectroscopic and Analytical Characterization Techniques in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei. For 4-Chloro-2-cyclopropyl-7-fluoroquinazoline, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.
¹H NMR Spectroscopy for Proton Environment Characterization
¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons in the this compound molecule. The expected spectrum would show signals corresponding to the protons on the quinazoline (B50416) ring and the cyclopropyl (B3062369) group. The chemical shifts (δ), reported in parts per million (ppm), would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), with the coupling constants (J), measured in Hertz (Hz), providing information on the connectivity of the protons.
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
To elucidate the carbon framework of the molecule, ¹³C NMR spectroscopy would be performed. This technique provides a signal for each unique carbon atom in the structure. The chemical shifts of the carbon signals would be indicative of their hybridization (sp², sp³) and the nature of the atoms attached to them. For instance, carbons bonded to the electronegative chlorine and nitrogen atoms, as well as the carbon attached to the fluorine atom, would be expected to resonate at a lower field (higher ppm values).
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
Given the presence of a fluorine atom at the 7-position of the quinazoline ring, ¹⁹F NMR spectroscopy would be a critical tool for characterization. This experiment would provide a specific signal for the fluorine nucleus, and its chemical shift would be highly sensitive to the electronic environment within the molecule. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would provide valuable information for assigning the signals in the respective spectra.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To establish the precise connectivity of atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace out the proton-proton networks within the quinazoline and cyclopropyl moieties.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish one-bond correlations between protons and the carbon atoms they are directly attached to. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the assignments from the ¹H NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the this compound molecule with a high degree of accuracy. The experimentally determined monoisotopic mass would be compared to the calculated theoretical mass for the molecular formula C₁₁H₈ClFN₂. A close match between the experimental and theoretical masses would provide strong evidence for the elemental composition of the synthesized compound. The characteristic isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl and ³⁷Cl) would also be observable and would further support the structural assignment.
Advanced Spectroscopic and Analytical Characterization of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific, in-depth experimental data for the advanced spectroscopic and analytical characterization of the compound This compound is not publicly available.
The required detailed research findings for the specified analytical techniques—including Electrospray Ionization (ESI) and Electron Impact (EI) mass spectrometry, Infrared (IR) spectroscopy, X-ray crystallography, and specific chromatographic methods like HPLC and flash chromatography—could not be located for this exact molecule. While data exists for structurally related compounds, such as constitutional isomers (e.g., 4-Chloro-2-cyclopropyl-6-fluoroquinazoline) or compounds with a quinoline core instead of a quinazoline core, presenting this information would be scientifically inaccurate and would not pertain to the specific subject of this article.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and adherence to the provided outline, as the foundational experimental data for "this compound" is absent from the available resources.
Q & A
Q. What are the established synthetic routes for 4-Chloro-2-cyclopropyl-7-fluoroquinazoline, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with cyclopropane-containing precursors. A common method involves reacting 2-cyclopropyl-4-chloro-7-fluoroquinazoline intermediates with chlorinating agents (e.g., POCl₃) under reflux conditions. Yield optimization (typically 60–75%) depends on temperature control (80–110°C), solvent selection (e.g., toluene or DMF), and stoichiometric ratios of reactants . Purity (>97%) is confirmed via HPLC with UV detection at 254 nm .
Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?
Key techniques include:
- NMR :
- ¹H NMR : Distinct signals for cyclopropyl protons (δ 0.8–1.2 ppm) and aromatic protons (δ 7.5–8.5 ppm).
- ¹³C NMR : Peaks at ~160 ppm (C-F) and ~120 ppm (C-Cl) confirm halogenation .
Q. What are the known biological targets or activities of this quinazoline derivative?
The compound exhibits kinase inhibition (e.g., EGFR and VEGFR) due to its halogen-substituted quinazoline core. Bioactivity studies show IC₅₀ values in the nanomolar range (e.g., 15–50 nM for EGFR) in cell-based assays. Fluorine at position 7 enhances metabolic stability, while the cyclopropyl group improves lipophilicity (logP ~2.8) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
Discrepancies often arise from:
- Purity variations : Commercial samples may contain impurities (e.g., dehalogenated byproducts) that skew activity .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations (1 mM vs. 10 µM) alter IC₅₀ values. Validate results using orthogonal assays (e.g., SPR and enzymatic assays) .
- Structural analogs : Compare data with analogs like 4-Chloro-2-phenylquinazoline (CAS 6484-25-9), which lacks cyclopropane, to isolate substituent effects .
Q. What strategies optimize the selectivity of this compound for specific kinase targets?
- Molecular docking : Modify the cyclopropane orientation to avoid steric clashes with non-target kinases (e.g., Src-family kinases).
- SAR studies : Introduce substituents at position 2 (e.g., methyl vs. cyclopropyl) to fine-tune hydrophobic interactions.
- Proteome-wide profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target effects .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity.
- Prodrug design : Synthesize phosphate or acetate derivatives for improved bioavailability .
- Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) to maintain activity in physiological media .
Methodological Considerations
Q. What analytical methods validate batch-to-batch consistency in synthetic preparations?
- HPLC-DAD : Monitor retention time (RT = 6.2 min) and peak area (>95% purity).
- Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.
- Stability testing : Store at −20°C under argon; assess degradation via LC-MS over 6 months .
Q. How should researchers design dose-response studies to account for this compound’s narrow therapeutic window?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
